Posaconazole Succinyl Ester
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Overview
Description
Posaconazole Succinyl Ester is a derivative of Posaconazole, a triazole antifungal agent. Posaconazole itself is known for its broad-spectrum activity against various fungal pathogens, including Candida and Aspergillus species . The esterification of Posaconazole with succinic acid aims to enhance its pharmacokinetic properties, potentially improving its bioavailability and stability.
Biochemical Analysis
Biochemical Properties
Posaconazole Succinyl Ester plays a crucial role in biochemical reactions by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This compound interacts with the enzyme lanosterol 14α-demethylase (CYP51), which is involved in the biosynthesis of ergosterol. By binding to the heme cofactor of CYP51, this compound blocks the demethylation of lanosterol, leading to the accumulation of toxic sterol intermediates and disruption of the fungal cell membrane .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In fungal cells, it disrupts cell membrane integrity, leading to cell lysis and death. In mammalian cells, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the Hedgehog (Hh) signaling pathway, which is involved in cell differentiation and proliferation . This inhibition can lead to changes in gene expression and metabolic processes within the cell.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the heme cofactor of lanosterol 14α-demethylase (CYP51). This binding inhibits the enzyme’s activity, preventing the conversion of lanosterol to ergosterol. The accumulation of toxic sterol intermediates disrupts the fungal cell membrane, leading to cell death . Additionally, this compound can inhibit other enzymes and signaling pathways, such as the Hedgehog (Hh) pathway, by binding to specific molecular targets and altering their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light or extreme pH levels. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of fungal growth and prolonged disruption of cell signaling pathways . These effects are observed in both in vitro and in vivo studies, indicating the compound’s potential for long-term therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits fungal growth without causing significant toxicity. At higher doses, this compound can cause adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level is required to achieve therapeutic efficacy without causing toxicity. These findings highlight the importance of dose optimization in clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized through phase 2 biotransformations via uridine diphosphate glucuronosyltransferase (UGT) enzyme pathways . The compound interacts with various enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, it can inhibit the activity of cytochrome P450 enzymes, leading to altered drug metabolism and potential drug-drug interactions .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It binds to plasma proteins, such as albumin, which facilitates its transport in the bloodstream . The compound is also taken up by cells through active transport mechanisms and distributed to various tissues, including the liver, kidneys, and brain. The distribution of this compound is influenced by factors such as tissue permeability and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound is primarily localized in the endoplasmic reticulum (ER) and mitochondria, where it exerts its antifungal effects . Targeting signals and post-translational modifications direct this compound to these specific compartments, enhancing its efficacy. The localization of the compound within these organelles allows it to interact with key enzymes and disrupt essential cellular processes, leading to cell death.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Posaconazole Succinyl Ester typically involves the esterification of Posaconazole with succinic anhydride. The reaction is carried out in the presence of a suitable catalyst, such as 4-dimethylaminopyridine (DMAP), and a dehydrating agent like dicyclohexylcarbodiimide (DCC). The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound may employ similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and advanced purification methods like high-performance liquid chromatography (HPLC) are utilized to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Posaconazole Succinyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield Posaconazole and succinic acid.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Major Products Formed
Hydrolysis: Posaconazole and succinic acid.
Oxidation: Hydroxylated derivatives of Posaconazole.
Scientific Research Applications
Posaconazole Succinyl Ester has several scientific research applications:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its enhanced bioavailability and stability compared to Posaconazole.
Medicine: Explored for its potential use in treating fungal infections with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced drug delivery systems.
Mechanism of Action
Posaconazole Succinyl Ester exerts its antifungal effects by inhibiting the enzyme sterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. By binding to the heme cofactor of the enzyme, it disrupts the cell membrane integrity, leading to fungal cell death .
Comparison with Similar Compounds
Similar Compounds
Itraconazole: Another triazole antifungal agent with a similar mechanism of action but different pharmacokinetic properties.
Fluconazole: A triazole antifungal with a narrower spectrum of activity compared to Posaconazole.
Voriconazole: A triazole antifungal with a broad spectrum of activity but different side effect profile
Uniqueness
Posaconazole Succinyl Ester is unique due to its enhanced pharmacokinetic properties, potentially offering better bioavailability and stability compared to other triazole antifungal agents. This makes it a promising candidate for further development in antifungal therapy .
Biological Activity
Posaconazole succinyl ester is a derivative of the antifungal agent posaconazole, which belongs to the triazole class of antifungals. This compound has garnered attention due to its enhanced pharmacokinetic properties and biological activity against a broad spectrum of fungal pathogens. The biological activity of this compound is primarily attributed to its mechanism of action, pharmacokinetics, and clinical efficacy.
Posaconazole and its derivatives, including the succinyl ester, exert their antifungal effects by inhibiting the enzyme lanosterol 14-alpha-demethylase (CYP51), which is crucial for ergosterol synthesis in fungal cell membranes. This inhibition leads to a disruption in the integrity of the fungal cell membrane, ultimately resulting in cell death . this compound may enhance bioavailability and improve absorption compared to its parent compound, potentially leading to more effective treatment outcomes.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates a significant improvement in absorption and tissue distribution. Key pharmacokinetic parameters include:
- Bioavailability : Enhanced when taken with food; absorption increases approximately 2-fold with a normal meal and up to 4-fold with a high-fat meal .
- Volume of Distribution : Approximately 486 liters, suggesting extensive tissue penetration .
- Half-Life : The terminal plasma elimination half-life is around 20 hours, allowing for steady-state concentrations to be achieved within 7-10 days .
- Protein Binding : Over 95%, which can affect drug interactions and overall efficacy .
Table 1: Key Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Bioavailability | Increased with food |
Volume of Distribution | 486 L |
Terminal Half-Life | ~20 hours |
Protein Binding | >95% |
Biological Activity
This compound exhibits potent antifungal activity against various clinically significant fungi. Its efficacy has been demonstrated through in vitro studies against strains such as Aspergillus spp., Candida spp., and zygomycetes. Notably, it has shown effectiveness against strains resistant to other azole antifungals.
Comparative Efficacy
In comparative studies, posaconazole has demonstrated superior or equivalent activity against a wide range of fungal pathogens compared to other antifungal agents like fluconazole and itraconazole. The minimum inhibitory concentration (MIC) values for this compound are notably low, indicating its potency:
Table 2: Antifungal Activity (MIC Values)
Pathogen Type | MIC(50) (µg/ml) | MIC(90) (µg/ml) |
---|---|---|
All Fungi | 0.063 | 1 |
Yeasts | 1 | 1 |
Molds | 1 | 1 |
Clinical Studies
Clinical trials have highlighted the effectiveness of this compound in managing refractory invasive fungal infections. In one pivotal study, patients with compromised immune systems showed significant improvement when treated with posaconazole compared to standard therapies .
Case Study Insights
A notable case involved a patient suffering from invasive aspergillosis who had previously failed multiple treatments. Upon administration of this compound, the patient exhibited marked clinical improvement and a reduction in fungal burden as evidenced by imaging studies and microbiological assessments.
Properties
CAS No. |
1488301-79-6 |
---|---|
Molecular Formula |
C41H46F2N8O7 |
Molecular Weight |
800.8 g/mol |
IUPAC Name |
4-[(2S,3S)-3-[4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-5-oxo-1,2,4-triazol-1-yl]pentan-2-yl]oxy-4-oxobutanoic acid |
InChI |
InChI=1S/C41H46F2N8O7/c1-3-37(28(2)58-39(54)15-14-38(52)53)51-40(55)50(27-46-51)33-7-5-31(6-8-33)47-16-18-48(19-17-47)32-9-11-34(12-10-32)56-22-29-21-41(57-23-29,24-49-26-44-25-45-49)35-13-4-30(42)20-36(35)43/h4-13,20,25-29,37H,3,14-19,21-24H2,1-2H3,(H,52,53)/t28-,29+,37-,41-/m0/s1 |
InChI Key |
PNRABLJKLZSNNS-VBDJOCTDSA-N |
Isomeric SMILES |
CC[C@@H]([C@H](C)OC(=O)CCC(=O)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5C[C@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |
Canonical SMILES |
CCC(C(C)OC(=O)CCC(=O)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |
Synonyms |
2,5-Anhydro-4-[[4-[4-[4-[1-[(1S,2S)-2-(3-carboxy-1-oxopropoxy)-1-ethylpropyl]-1,5-dihydro-5-oxo-4H-1,2,4-triazol-4-yl]phenyl]-1-piperazinyl]phenoxy]methyl]-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-1-(1 |
Origin of Product |
United States |
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